molecular formula C14H12O3 B2785525 (2E)-3-(6-methoxy-2-naphthyl)acrylic acid CAS No. 3453-39-2

(2E)-3-(6-methoxy-2-naphthyl)acrylic acid

Cat. No. B2785525
CAS RN: 3453-39-2
M. Wt: 228.247
InChI Key: XWGUEUJOVZAMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(6-methoxy-2-naphthyl)acrylic acid” is a specialty product used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.243 .


Physical And Chemical Properties Analysis

The molecular formula of “(2E)-3-(6-methoxy-2-naphthyl)acrylic acid” is C14H12O3, and it has a molecular weight of 228.243 . Further physical and chemical properties are not available in the sources I found.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound . The SDS includes information such as hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties.

Future Directions

As for future directions, “(2E)-3-(6-methoxy-2-naphthyl)acrylic acid” is a specialty product used for proteomics research . Its potential applications and advancements would likely be in this field, but specific future directions are not mentioned in the sources I found.

Mechanism of Action

Target of Action

The primary targets of (2E)-3-(6-methoxy-2-naphthyl)acrylic acid are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

(2E)-3-(6-methoxy-2-naphthyl)acrylic acid acts as a non-selective inhibitor of both COX-1 and COX-2 . By inhibiting these enzymes, it prevents the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX-1 and COX-2 convert arachidonic acid into prostaglandins. By inhibiting these enzymes, (2E)-3-(6-methoxy-2-naphthyl)acrylic acid disrupts this pathway, leading to a decrease in prostaglandin production. This results in reduced inflammation and pain.

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its absorption and distribution in the body

Result of Action

The inhibition of COX-1 and COX-2 by (2E)-3-(6-methoxy-2-naphthyl)acrylic acid leads to a reduction in the production of prostaglandins . As prostaglandins are key mediators of inflammation and pain, their reduction results in an alleviation of these symptoms.

Action Environment

The action of (2E)-3-(6-methoxy-2-naphthyl)acrylic acid can be influenced by various environmental factors. For instance, its solubility may affect its bioavailability and efficacy. Additionally, it should be stored at room temperature and is incompatible with strong oxidizing agents

properties

IUPAC Name

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-6-5-11-8-10(3-7-14(15)16)2-4-12(11)9-13/h2-9H,1H3,(H,15,16)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGUEUJOVZAMMF-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(6-methoxy-2-naphthyl)acrylic acid

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